(s)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an oxazolidine ring, which is a five-membered ring containing both nitrogen and sulfur atoms. The presence of acetyl, isopropyl, and diphenyl groups further enhances its chemical reactivity and potential utility in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of an appropriate thioamide with an epoxide under acidic conditions to form the oxazolidine ring. The acetyl and isopropyl groups are introduced through subsequent alkylation reactions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(s)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The acetyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
(s)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (s)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-one: Similar structure but lacks the thione group.
3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thiol: Contains a thiol group instead of a thione.
3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-sulfone: Oxidized form with a sulfone group.
Uniqueness
(s)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H21NO2S |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
1-[(4S)-5,5-diphenyl-4-propan-2-yl-2-sulfanylidene-1,3-oxazolidin-3-yl]ethanone |
InChI |
InChI=1S/C20H21NO2S/c1-14(2)18-20(16-10-6-4-7-11-16,17-12-8-5-9-13-17)23-19(24)21(18)15(3)22/h4-14,18H,1-3H3/t18-/m0/s1 |
InChI Key |
WJCFTHCUULIELA-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(OC(=S)N1C(=O)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C1C(OC(=S)N1C(=O)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.